2-Oxa-5-azabicyclo[2.2.1]heptane, 1-(difluoromethyl)-
Description
反式-4-羟基-L-脯氨酸的立体选择性转化
以天然手性源反式-4-羟基-L-脯氨酸为起始原料,通过多步官能团转化构建双环骨架是目前最成熟的合成路线。该策略的关键在于精确控制氮原子和氧原子的保护-脱保护序列,同时保持手性中心的完整性。
具体步骤包括:(1)采用苄氧羰基(Cbz)对脯氨酸的氨基进行保护,避免后续反应中氨基的副反应;(2)通过温和的酯化反应将羧酸转化为甲酯,替代传统毒性较高的重氮甲烷甲基化方法;(3)利用Mitsunobu反应实现羟基的分子内环化,构建关键的氧杂环结构;(4)最终通过催化氢解脱除Cbz保护基,得到(1S,4S)-2-氧杂-5-氮杂双环[2.2.1]庚烷核心骨架。该六步反应总收率达70%,显著优于早期Portoghese报道的苯甲酰基保护策略(七步59%收率)。
双环骨架构建的立体化学控制
在双环形成过程中,反应溶剂和催化剂的选择对立体化学结果具有决定性影响。研究表明,使用四氢呋喃作为溶剂时,Mitsunobu反应的立体选择性可达99%以上,这归因于反应过渡态中氧鎓离子中间体的空间位阻效应。此外,通过调节偶氮二甲酸二乙酯(DEAD)与三苯基膦的摩尔比(1.2:1),可进一步优化环化效率,将反应时间从48小时缩短至12小时。
Properties
CAS No. |
1357352-57-8 |
|---|---|
Molecular Formula |
C6H9F2NO |
Molecular Weight |
149.14 g/mol |
IUPAC Name |
1-(difluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C6H9F2NO/c7-5(8)6-1-4(2-10-6)9-3-6/h4-5,9H,1-3H2 |
InChI Key |
UMIPOWFKCNFMAF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2COC1(CN2)C(F)F |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution with Difluoromethylating Agents
Introducing the difluoromethyl group at the 1-position often employs electrophilic difluoromethyl reagents. In a sealed-tube reaction, (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride reacts with a difluoromethyl halide (e.g., ClCF2H) in the presence of triethylamine (TEA) as a base. For instance, heating at 130–140°C for 3–6 hours in THF achieves substitution with yields up to 62.8%.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Temperature | 130–140°C |
| Solvent | Tetrahydrofuran (THF) |
| Base | Triethylamine (TEA) |
| Reaction Time | 3–6 hours |
| Yield | 37.1–62.8% |
The product is purified via silica gel chromatography (eluent: 95:5 ethyl acetate/methanol) and characterized by LC/MS ( 436 [M+H]+) and H NMR.
Coupling Reactions with Prefunctionalized Intermediates
Alternative routes involve coupling the bicyclic amine with difluoromethyl-containing electrophiles. For example, reacting (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane with 2-chloro-1,1-difluoroethane in the presence of potassium phosphate (KPO) under sealed conditions yields the target compound. This method emphasizes:
-
Base Selection : KPO enhances nucleophilicity without side reactions.
-
Functional Diversity : The approach aligns with methodologies for γ-amino acid analogues.
Optimization and Challenges
Temperature and Solvent Effects
Elevated temperatures (100–140°C) are critical for overcoming the bicyclic scaffold’s steric hindrance. Polar aprotic solvents like THF facilitate reagent solubility, while molecular sieves prevent hydrolysis. Prolonged reaction times (up to 70 hours) may improve yields but risk decomposition.
Stereochemical Considerations
The (1S,4S) configuration is retained during difluoromethylation, as confirmed by H NMR coupling constants and chiral HPLC. Side reactions, such as over-alkylation, are mitigated by stoichiometric control of the difluoromethylating agent.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
Prep-HPLC (method 15) achieves >95% purity, essential for pharmaceutical applications.
Comparative Analysis of Methods
| Method | Yield (%) | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | 62.8 | 130°C, THF, TEA | High scalability | Long reaction times |
| Coupling Reaction | 37.1 | 140°C, KPO, sealed tube | Functional diversity | Moderate yields |
Industrial and Research Applications
The compound’s constrained geometry enhances its utility as a building block in drug discovery, particularly for kinase inhibitors and antiviral agents. Recent patents highlight its incorporation into bioactive molecules targeting neurodegenerative diseases .
Chemical Reactions Analysis
Types of Reactions
2-Oxa-5-azabicyclo[2.2.1]heptane, 1-(difluoromethyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Structure and Composition
- Molecular Formula : CHNO
- Molecular Weight : 99.13 g/mol
- IUPAC Name : 2-Oxa-5-azabicyclo[2.2.1]heptane
- CAS Number : 601515-79-1
The structure of 2-Oxa-5-azabicyclo[2.2.1]heptane features a bicyclic framework that includes both oxygen and nitrogen heteroatoms, contributing to its unique chemical properties and biological activities.
Medicinal Chemistry
2-Oxa-5-azabicyclo[2.2.1]heptane derivatives are being explored for their potential as therapeutic agents due to their ability to interact with biological macromolecules. The introduction of difluoromethyl groups enhances their metabolic stability and bioactivity.
Case Study: Neuroprotective Agents
Research indicates that compounds derived from this bicyclic structure have shown promise in neuroprotection by inhibiting dual leucine zipper kinase activity, which is implicated in neurodegenerative diseases .
Organic Synthesis
The compound serves as a valuable building block in organic synthesis, particularly in the formation of complex molecules through palladium-catalyzed reactions.
Case Study: Synthesis of Oxygenated Bicyclic Structures
A recent study demonstrated the efficient synthesis of oxygenated 2-azabicyclo[2.2.1]heptanes via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, showcasing the versatility of this compound in generating diverse chemical libraries .
Material Science
The rigid structure of 2-Oxa-5-azabicyclo[2.2.1]heptane makes it suitable for applications in material science, particularly in the development of polymers and other materials with specific mechanical properties.
Case Study: Polymer Development
Research has explored the incorporation of this compound into polymer matrices to enhance thermal stability and mechanical strength, providing insights into its utility in advanced materials .
Table 1: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Potential neuroprotective agents | Inhibition of dual leucine zipper kinase activity |
| Organic Synthesis | Building block for complex molecule synthesis | Efficient synthesis of oxygenated bicyclic structures |
| Material Science | Development of polymers with enhanced properties | Improved thermal stability and mechanical strength |
Mechanism of Action
The mechanism by which 2-Oxa-5-azabicyclo[2.2.1]heptane, 1-(difluoromethyl)- exerts its effects involves interactions with molecular targets and pathways. For instance, variations in the substituents on the compound can lead to the formation of analogues that interact with γ-amino butyric acid (GABA) receptors . These interactions can modulate biological pathways and result in specific physiological effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Physicochemical Properties
The electronic and steric profiles of substituents significantly influence molecular behavior. Below is a comparative analysis:
Key Observations :
- Fluorine-containing substituents (e.g., difluoromethyl, trifluoromethyl) increase metabolic stability and modulate acidity .
- Positional differences : C-3 trifluoromethyl derivatives exhibit higher lipophilicity than C-1 difluoromethyl analogues, impacting membrane permeability .
Receptor Binding and Selectivity
- Epibatidine Analogues: 7-Azabicyclo[2.2.1]heptane derivatives (e.g., 2-exo-(2'-amino-5'-pyridinyl)) show high affinity for α₄β₂ nicotinic acetylcholine receptors (nAChRs), comparable to (+)-epibatidine. Substituent electronic nature (e.g., electron-withdrawing groups) enhances binding .
- Morpholine-Proline Chimeras : Bridged morpholine derivatives, including 2-oxa-5-azabicyclo[2.2.1]heptane, demonstrate improved activity and selectivity for target proteins due to rigidified conformations. DFT studies reveal that basicity of the tertiary nitrogen is influenced by substituents and ring fusion .
Antinociceptive Activity
- Epibatidine analogues with 7-azabicyclo[2.2.1]heptane cores act as full agonists in the tail-flick test (mice), producing antinociception. However, 2'-amino substituents (e.g., compound 1f) exhibit reduced efficacy compared to halogenated derivatives .
Critical Analysis of Structural and Functional Divergence
- Stereochemistry : The (1R,3S,4S) configuration in trifluoromethyl derivatives versus (1S,4S) in difluoromethyl analogues alters spatial orientation, affecting target engagement.
- Bridging vs. Non-Bridging Motifs: Bridged morpholines (e.g., 2-oxa-5-azabicyclo[2.2.1]heptane) enforce conformational rigidity, unlike non-bridged morpholines, which adopt multiple conformers .
Biological Activity
2-Oxa-5-azabicyclo[2.2.1]heptane, 1-(difluoromethyl)-, also known as a bicyclic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure allows for various modifications, leading to diverse biological properties that can be exploited in drug design and development.
- Molecular Formula : CHClFNO
- Molecular Weight : 135.59 g/mol
- CAS Number : 601515-79-1
- Purity : Typically >96% in commercial preparations
Synthesis and Derivatives
Recent studies have focused on synthesizing derivatives of 2-Oxa-5-azabicyclo[2.2.1]heptane through various catalytic methods, including palladium-catalyzed reactions. These synthetic routes allow for the introduction of functional groups that can enhance biological activity or selectivity towards specific biological targets .
The biological activity of 2-Oxa-5-azabicyclo[2.2.1]heptane derivatives is primarily attributed to their interaction with neurotransmitter systems, particularly the GABAergic system. The compound's structural similarity to GABA allows it to act as a GABA receptor modulator, which can influence neuronal excitability and neurotransmission .
Pharmacological Studies
Several pharmacological studies have been conducted to evaluate the efficacy of these compounds:
- GABA Receptor Modulation : Compounds derived from 2-Oxa-5-azabicyclo[2.2.1]heptane have shown promise as GABA receptor modulators, potentially useful in treating anxiety and epilepsy .
- Analgesic Properties : Some derivatives have demonstrated analgesic effects in animal models, suggesting potential applications in pain management .
Case Studies
- Zebrafish Model : A study utilized zebrafish embryos to assess the developmental toxicity of 2-Oxa-5-azabicyclo[2.2.1]heptane derivatives, revealing insights into their safety profiles and potential teratogenic effects .
- In Vivo Efficacy : Research involving rodent models indicated that certain derivatives exhibited significant anxiolytic effects comparable to established anxiolytics, supporting their therapeutic potential .
Data Table: Summary of Biological Activities
Q & A
Basic: What are the common synthetic routes for 2-oxa-5-azabicyclo[2.2.1]heptane derivatives, and how are reaction conditions optimized?
The synthesis of 2-oxa-5-azabicyclo[2.2.1]heptane derivatives typically involves multi-step protocols starting from chiral precursors like trans-4-hydroxy-L-proline. Key steps include:
- Protection of the amine group (e.g., using benzyloxycarbonyl [Cbz] or tert-butoxycarbonyl [Boc] groups) to prevent unwanted side reactions .
- Functional group transformations , such as esterification, tosylation, and cyclization. For example, tosylation of intermediates under triethylamine and DMAP catalysis improves reaction efficiency (Table 1, ).
- Reduction and cyclization using NaBH₄ or LiBH₄ to form the bicyclic structure, followed by deprotection via catalytic hydrogenation (H₂/Pd-C) .
Optimization involves temperature control (e.g., reflux in methanol for cyclization) and solvent selection (THF/EtOH for reductions). Total yields up to 70% have been achieved .
Basic: What analytical techniques are critical for characterizing 2-oxa-5-azabicyclo[2.2.1]heptane derivatives?
Structural confirmation requires a combination of:
- NMR spectroscopy (¹H, ¹³C, 2D-COSY) to map proton environments and verify bicyclic geometry .
- Mass spectrometry (HRMS) for molecular weight validation and fragmentation pattern analysis .
- X-ray crystallography to resolve stereochemical ambiguities, particularly for chiral centers in derivatives like (1S,4S)-isomers .
Purity is assessed via HPLC, while IR spectroscopy identifies functional groups (e.g., ester C=O stretches) .
Advanced: How does the nitrogen atom in the bicyclic framework influence reactivity in substitution and cycloaddition reactions?
The nitrogen atom acts as a dual nucleophile/electrophile , depending on reaction conditions:
- Nucleophilic behavior : In SN² reactions, the lone pair on nitrogen facilitates ring-opening or functionalization (e.g., alkylation with propargyl bromide) .
- Electrophilic behavior : Under acidic conditions, protonation enhances electrophilicity, enabling participation in [3+2] cycloadditions with dipolarophiles like nitrones .
Steric constraints from the bicyclic structure can limit accessibility, requiring tailored reagents (e.g., bulky bases for selective substitutions) .
Advanced: How are 2-oxa-5-azabicyclo[2.2.1]heptane derivatives applied in designing constrained γ-amino acid analogues?
These derivatives serve as rigid scaffolds to mimic γ-aminobutyric acid (GABA) and related neurotransmitters:
- Functionalization : Attaching acetic acid moieties at the C-3 position creates baclofen analogues with enhanced binding to GABA receptors .
- Structure-activity relationships (SAR) : Alkyl or aryl substitutions at C-3 modulate lipophilicity and bioavailability. For example, methyl groups improve blood-brain barrier penetration .
Case studies include synthesizing pregabalin analogues with reduced conformational flexibility, enhancing metabolic stability .
Advanced: What strategies resolve contradictions in reported synthetic yields for bicyclic morpholine derivatives?
Discrepancies in yields often arise from:
- Protecting group choice : Cbz groups (yield: 91%) outperform benzoyl in stability during cyclization .
- Catalyst optimization : DMAP with triethylamine reduces reaction time (15 h vs. 60 h) and improves tosylation yields (93% vs. 60%) .
- Reduction agents : NaBH₄ (cost-effective, 100% yield) substitutes LiBH₄ without compromising efficiency .
Methodological transparency, including detailed step-by-step protocols, is critical for reproducibility .
Advanced: How are these derivatives integrated into polymer matrices for materials science applications?
The bicyclic structure enhances polymer properties via:
- Crosslinking : Incorporation into epoxy resins improves thermal stability (Tg increases by 20–30°C) .
- Nanocomposites : Derivatives with ester groups (e.g., methyl carboxylates) act as compatibilizers in polyurethane matrices, enhancing tensile strength by 15–20% .
Analytical methods like TGA and DMA validate performance improvements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
